(+)-Orobanchyl acetate

Description

Historical Context of Discovery and Early Characterization

The journey to understanding (+)-orobanchyl acetate (B1210297) began with the investigation of germination stimulants for root parasitic plants. A substance initially named "alectrol" was isolated from the root exudates of cowpea (Vigna unguiculata) and red clover (Trifolium pratense). frontiersin.orgnih.gov This compound was found to be a potent germination stimulant for parasitic plants of the genera Striga and Orobanche. frontiersin.org

Initial characterization using techniques such as 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, as well as electrospray ionization (ESI) and electron ionization (EI) mass spectrometry (MS), led to the identification of alectrol (B1230893) as (+)-orobanchyl acetate. nih.gov Its molecular formula was determined to be C₂₁H₂₄O₈. jst.go.jp Early mass spectrometry data revealed that orobanchyl acetate produced an [M-42]⁺ ion, which initially led researchers to believe it was an isomer of another strigolactone, strigol. nih.gov However, further detailed spectroscopic analysis confirmed its unique structure as the acetate form of orobanchol (B1246147). frontiersin.orgnih.gov

Classification within the Strigolactone Family of Plant Signaling Molecules

This compound belongs to the strigolactone (SL) family, a class of carotenoid-derived plant hormones. oup.comnih.gov Structurally, canonical strigolactones consist of a tricyclic lactone (ABC ring) connected to a butenolide (D ring) via an enol ether bridge. frontiersin.org

Within the strigolactone family, there are two main subgroups based on the stereochemistry of the C-ring: the strigol-type and the orobanchol-type. frontiersin.orgoup.com this compound is classified as an orobanchol-type strigolactone, characterized by an α-oriented C-ring. oup.com This structural distinction is crucial as it influences the biological activity of the compound. Several derivatives of orobanchol, including its acetate form, have been identified from various plant species. frontiersin.org

Broad Significance in Plant Biology and Chemical Ecology

The significance of this compound extends across multiple domains of plant biology and chemical ecology. As a signaling molecule in the rhizosphere, it plays a pivotal role in the life cycle of root parasitic plants by stimulating their seed germination. nih.govontosight.ai This has major implications for agriculture, as these parasitic weeds can cause significant crop losses. nih.gov

Beyond its role in parasitism, this compound is involved in symbiotic relationships. Strigolactones, in general, promote the hyphal branching of arbuscular mycorrhizal (AM) fungi, which form beneficial associations with plant roots, enhancing nutrient uptake. frontiersin.orgontosight.ai

Furthermore, this compound functions as a plant hormone that regulates various aspects of plant growth and development. nih.gov Research has shown its involvement in inhibiting shoot branching and promoting root growth through specific signaling pathways. The diverse functions of this compound highlight its importance as a chemical messenger governing interactions both within the plant and between the plant and its environment.

Data Tables

Table 1: Plant Species Producing this compound

| Plant Species | Common Name | Reference |

| Trifolium pratense | Red Clover | nih.gov |

| Glycine max | Soybean | nih.gov |

| Vigna unguiculata | Cowpea | nih.gov |

| Pisum sativum | Pea | researchgate.net |

| Solanum tuberosum | Potato | researchgate.net |

| Helianthus annuus | Sunflower | tandfonline.com |

| Cucumis sativus | Cucumber | jst.go.jp |

| Arabidopsis thaliana | Thale Cress | oup.com |

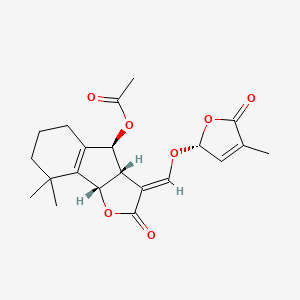

Structure

3D Structure

Properties

IUPAC Name |

[(3E,3aS,4S,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-10-8-14(27-19(10)23)25-9-13-15-17(26-11(2)22)12-6-5-7-21(3,4)16(12)18(15)28-20(13)24/h8-9,14-15,17-18H,5-7H2,1-4H3/b13-9+/t14-,15+,17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRIUVHQJRZTMZ-CQMYTRALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC(=O)C)CCCC4(C)C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@@H]3[C@@H](C4=C([C@H]3OC(=O)C)CCCC4(C)C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Ecological Distribution

Environmental Regulation of Exudation and Production

The production and exudation of (+)-Orobanchyl acetate (B1210297) are not static; they are dynamically regulated by various environmental cues, particularly nutrient availability and plant defense responses.

Nutrient stress, especially the scarcity of phosphate (B84403) and nitrogen, is a primary factor that enhances the biosynthesis and release of strigolactones, including (+)-Orobanchyl acetate. nih.govjst.go.jp

Phosphate (P) Deficiency: A lack of phosphate is a potent inducer of this compound production.

In rice, low phosphate conditions triggered a significant (18-fold) increase in the exudation of orobanchyl acetate. nih.govresearchgate.net

In pea, phosphate starvation led to a more than 10-fold increase in orobanchyl acetate levels. mdpi.com

Similarly, in Arabidopsis thaliana, phosphate deficiency upregulates the production of both orobanchol (B1246147) and orobanchyl acetate. oup.comnih.gov

Studies on faba bean and red clover also show that phosphorus deficiency enhances the exudation of strigolactones. icarda.orgresearchgate.net

Nitrogen (N) Deficiency: The response to nitrogen deficiency is more varied among species.

In faba bean, nitrogen deficiency, much like phosphate deficiency, enhanced strigolactone exudation. icarda.org

In pea, low nitrogen levels resulted in a threefold increase in orobanchyl acetate. mdpi.com

In rice, the effect of nitrogen deficiency is less clear, with some studies reporting significantly enhanced levels of orobanchyl acetate under low nitrate (B79036) conditions, while others report no significant change. nih.gov

Conversely, in Chinese milk vetch, the exudation of orobanchyl acetate was not affected by either nitrogen or phosphorus deficiency, although the production of other strigolactones was promoted. nih.govjst.go.jp This suggests that the regulation of strigolactone biosynthesis can be highly specific to both the plant species and the particular strigolactone compound. jst.go.jp

Table 3: Effect of Nutrient Deficiency on this compound Exudation

| Plant Species | Nutrient Deficiency | Effect on this compound Exudation | Reference |

| Oryza sativa (Rice) | Phosphate | 18-fold Increase | nih.gov |

| Oryza sativa (Rice) | Nitrogen | Increased / No significant change | nih.gov |

| Pisum sativum (Pea) | Phosphate | >10-fold Increase | mdpi.com |

| Pisum sativum (Pea) | Nitrogen | 3-fold Increase | mdpi.com |

| Vicia faba (Faba Bean) | Phosphate & Nitrogen | Enhanced | icarda.org |

| Arabidopsis thaliana | Phosphate | Upregulated | oup.comnih.gov |

| Chinese milk vetch | Phosphate & Nitrogen | Unaffected | nih.govjst.go.jp |

The quantity of this compound exuded from roots has been linked to mechanisms of host resistance against parasitic plants. Lower exudation levels of strigolactones, including orobanchyl acetate, can serve as a defense strategy.

In faba bean, genotypes identified as resistant to the parasitic weed Orobanche were found to exude low or even undetectable amounts of orobanchyl acetate and other germination stimulants compared to susceptible genotypes. nih.govfao.org This suggests that reducing the concentration of these signaling molecules in the rhizosphere is a key resistance mechanism, preventing the germination of parasitic plant seeds. nih.gov However, in some cases, a resistant faba bean genotype still exuded detectable, albeit lower, levels of orobanchol and orobanchyl acetate than a susceptible one, implying that other post-germination resistance mechanisms may also be involved. icarda.org

Biosynthesis Pathway and Regulation

Upstream Apocarotenoid Pathway Precursors

The initial stages of strigolactone biosynthesis are conserved across many plant species and involve the creation of a central precursor molecule, carlactone (B12838652), from β-carotene. researchgate.netresearchgate.net

The journey from β-carotene to strigolactones begins in the plastids. researchgate.net The first committed step is the reversible isomerization of all-trans-β-carotene to 9-cis-β-carotene, a reaction catalyzed by the iron-binding protein DWARF27 (D27), a β-carotene isomerase. wur.nlnih.govpnas.org This stereospecific conversion is crucial as the subsequent enzyme in the pathway specifically acts on the 9-cis isomer. researchgate.net

Following isomerization, two carotenoid cleavage dioxygenases (CCDs) act in sequence. nih.gov First, CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) cleaves 9-cis-β-carotene at the C9′–C10′ double bond, which yields 9-cis-β-apo-10′-carotenal and a byproduct, β-ionone. researchgate.netoup.com Next, CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) catalyzes a more complex reaction. It converts 9-cis-β-apo-10′-carotenal into carlactone (CL), the foundational molecule for all known strigolactones, which already contains the characteristic D-ring of the strigolactone structure. wur.nlnih.govoup.com

Table 1: Key Enzymes in Carlactone Formation

| Enzyme | Enzyme Class | Substrate | Product | Function |

| DWARF27 (D27) | Isomerase | all-trans-β-carotene | 9-cis-β-carotene | Stereospecific isomerization. wur.nlnih.gov |

| CCD7 | Carotenoid Cleavage Dioxygenase | 9-cis-β-carotene | 9-cis-β-apo-10′-carotenal | Cleavage at the C9′–C10′ double bond. researchgate.netoup.com |

| CCD8 | Carotenoid Cleavage Dioxygenase | 9-cis-β-apo-10′-carotenal | Carlactone (CL) | Oxidative cleavage and cyclization to form the first strigolactone precursor. wur.nlnih.gov |

After its synthesis in the plastid, carlactone is transported to the endoplasmic reticulum where it undergoes further modification. researchgate.net Here, it is oxidized into carlactonoic acid (CLA) by cytochrome P450 monooxygenases belonging to the CYP711A subfamily. researchgate.netresearchgate.net This conversion is a highly conserved function across various plant species, establishing CLA as a key intermediate and branching point in the biosynthesis of both canonical and non-canonical strigolactones. pnas.orgresearchgate.netnih.gov In plants like Arabidopsis, the primary role of the CYP711A enzyme (also known as MAX1) is this specific conversion of CL to CLA. researchgate.net

Diversification to Orobanchol (B1246147) and its Derivatives

Downstream from carlactonoic acid, the biosynthetic pathway diversifies significantly, leading to the wide array of strigolactones found in different plant species. This diversification is largely driven by different subfamilies of cytochrome P450 enzymes and other modifying enzymes.

In many dicot plants, such as tomato (Solanum lycopersicum) and cowpea (Vigna unguiculata), orobanchol is synthesized directly from carlactonoic acid (CLA). nih.govfrontiersin.org This conversion is catalyzed by enzymes from the CYP722C subfamily of cytochrome P450s. nih.govfrontiersin.org The reaction proceeds through a two-step oxidation of CLA at the C-18 position, forming an 18-oxo-CLA intermediate. frontiersin.org This is followed by a BC-ring closure reaction to yield orobanchol. nih.govfrontiersin.org This direct pathway bypasses the 4-deoxyorobanchol (4DO) intermediate, which is utilized in the orobanchol biosynthesis pathway in some monocots like rice. frontiersin.orgfrontiersin.org Studies using knockout tomato plants for the SlCYP722C gene resulted in the absence of orobanchol in root exudates and an accumulation of CLA, confirming the enzyme's function. nih.govfrontiersin.org

The final step in the formation of (+)-orobanchyl acetate (B1210297) is the acetylation of the hydroxyl group on the orobanchol molecule. This reaction is catalyzed by specific acyltransferases. nih.gov In pea (Pisum sativum), the enzyme responsible is known as PsFAT, and in cowpea (Vigna unguiculata), a similar function is performed by VuOAT. nih.govfrontiersin.org These enzymes belong to the BAHD acyltransferase family. nih.gov Phylogenetic analyses have shown that PsFAT, VuOAT, and their close homologs are primarily found in Fabaceae (legume) plants, suggesting that this specific enzymatic acetylation is a key feature of strigolactone diversification within this plant family. nih.govfrontiersin.org Both PsFAT and VuOAT have demonstrated the ability to acetylate orobanchol to produce orobanchyl acetate in enzyme assays. nih.govresearchgate.net

Orobanchol serves as a precursor not only for (+)-orobanchyl acetate but also for a variety of other structurally related derivatives through further enzymatic modifications. These modifications, such as oxidation and hydroxylation, create a diverse suite of signaling molecules. nih.govjst.go.jp

7-oxoorobanchyl acetate : This derivative has been identified in the root exudates of flax (Linum usitatissimum) and cucumber (Cucumis sativus). jst.go.jpnih.gov Its formation likely involves the oxidation of the C-7 position of the orobanchol structure before or after acetylation. nih.gov

7α-/7β-hydroxyorobanchyl acetate : These two stereoisomers were isolated from cucumber root exudates. jst.go.jp Their biosynthesis involves the hydroxylation of the C-7 position on the orobanchol backbone. researchgate.netnih.gov The specific orientation (α or β) of the hydroxyl group adds another layer of structural diversity. jst.go.jp

Fabacyl acetate : Found in pea, fabacyl acetate biosynthesis represents a branching pathway from orobanchol. nih.govresearchgate.net In this pathway, orobanchol is first converted to an intermediate called fabacol by the enzyme PsFOS. frontiersin.org Subsequently, the acetyltransferase PsFAT, the same enzyme that can produce orobanchyl acetate, catalyzes the acetylation of fabacol to yield fabacyl acetate. nih.govresearchgate.net

Table 2: Orobanchol Derivatives and Their Plant Sources

| Compound | Modification from Orobanchol | Plant Species |

| 7-oxoorobanchyl acetate | Oxidation at C-7, Acetylation | Flax, Cucumber jst.go.jpnih.gov |

| 7α-hydroxyorobanchyl acetate | Hydroxylation at C-7 (α), Acetylation | Cucumber jst.go.jp |

| 7β-hydroxyorobanchyl acetate | Hydroxylation at C-7 (β), Acetylation | Cucumber jst.go.jp |

| Fabacyl acetate | Conversion to fabacol, Acetylation | Pea researchgate.net |

Molecular Mechanisms of Biosynthetic Regulation

The biosynthesis of this compound is a finely tuned process, governed by complex molecular mechanisms that respond to both internal developmental cues and external environmental signals. The regulation occurs at multiple levels, including the transcriptional control of biosynthetic genes and the specific enzymatic reactions that build and modify the strigolactone scaffold.

The production of strigolactones, including the precursors to this compound, is intricately linked to the plant's nutritional status, particularly phosphate (B84403) availability. nih.govnih.gov A central regulator in this response is the PHOSPHATE STARVATION RESPONSE 1 (PHR1) transcription factor. frontiersin.org PHR1 is a key component of the plant's phosphate starvation signaling pathway and controls the expression of a multitude of phosphate starvation-induced (PSI) genes by binding to a specific cis-regulatory element, known as the P1BS motif (5'-GNATATNC-3'), in their promoters. frontiersin.orgnih.gov Under phosphate-deficient conditions, PHR1 activates the transcription of genes involved in strigolactone biosynthesis. nih.gov

Key genes in the core strigolactone biosynthetic pathway are the CAROTENOID CLEAVAGE DIOXYGENASE (CCD) genes, specifically CCD7 and CCD8. biologists.com The expression of these genes is subject to a negative feedback loop, a common regulatory mechanism in hormone biosynthesis. In several plant species, transcript levels of CCD7 and CCD8 are observed to be significantly higher in mutants that are deficient in strigolactones. biologists.com This upregulation can be reversed by the external application of a synthetic strigolactone analog, GR24, which restores the gene expression to wild-type levels, demonstrating that the end-product of the pathway inhibits the activity of the upstream genes. biologists.com

The structural diversity of strigolactones, including the synthesis of this compound, is driven by the activity of specific enzyme families that modify the core strigolactone structure. nih.govfrontiersin.org Two key enzyme families involved in the later steps of strigolactone diversification are the 2-oxoglutarate-dependent dioxygenases (DOXs) and the BAHD acyltransferases. researchgate.netnih.govfrontiersin.org

DOXs are involved in catalyzing oxidation reactions. For instance, in pea (Pisum sativum), a DOX enzyme, PsFOS, is responsible for converting orobanchol into fabacol, a precursor for another strigolactone derivative. researchgate.netresearchgate.net The activity of these dioxygenases can be inhibited by compounds like prohexadione, confirming their role in the metabolic pathway. researchgate.netnih.govfrontiersin.org

The final, crucial step in the formation of this compound is the acetylation of the C4-hydroxyl group of orobanchol. This reaction is catalyzed by members of the BAHD acyltransferase family, which are known for their role in the acylation of various plant secondary metabolites using acyl-coenzyme A (acyl-CoA) as a donor. nih.govnih.gov Specific orobanchol acetyltransferases have been identified and characterized in different plant species. In cowpea, an enzyme named VuOAT has been identified as the orobanchol acetyltransferase. researchgate.netresearchgate.netresearchgate.net A homologous enzyme in pea, PsFAT, has also been characterized. While PsFAT primarily acetylates fabacol to produce fabacyl acetate, it also exhibits activity towards orobanchol, converting it to orobanchyl acetate. researchgate.netresearchgate.net

Kinetic analyses of these enzymes reveal their high affinity and specificity for their substrates. frontiersin.org VuOAT from cowpea and PsFAT from pea demonstrate classic Michaelis-Menten kinetics. These findings highlight how specific enzymes from the BAHD family are responsible for the final structural modifications that lead to the production of distinct strigolactones like this compound in different plant species. frontiersin.org

Interactive Data Tables

Table 1: Kinetic Parameters of Identified BAHD Acyltransferases This table summarizes the kinetic properties of enzymes from Vigna unguiculata (cowpea) and Pisum sativum (pea) that are involved in the acylation of strigolactone precursors. The Michaelis constant (Km) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity, reflecting the enzyme's affinity for the substrate.

| Enzyme | Plant Source | Substrate | Km (µM) |

| VuOAT | Vigna unguiculata | Orobanchol | 0.198 |

| PsFAT | Pisum sativum | Orobanchol | 2.5 |

| PsFAT | Pisum sativum | Fabacol | 0.81 |

Data sourced from Homma et al., 2024. frontiersin.org

Table 2: Key Enzymes in the Biosynthesis and Diversification of this compound and Related Compounds This table outlines the primary enzymes discussed, their genetic basis, their specific biochemical function, and the plant species in which they have been characterized.

| Enzyme | Gene Name / Identifier | Enzyme Family | Function | Plant Species |

| CCD7 | CCD7 / MAX3 / RMS5 | Carotenoid Cleavage Dioxygenase | Cleavage of 9-cis-β-carotene, an early step in the core SL pathway. | Arabidopsis thaliana, Pisum sativum |

| CCD8 | CCD8 / MAX4 / RMS1 | Carotenoid Cleavage Dioxygenase | Converts the product of CCD7 into carlactone, the central precursor for SLs. | Arabidopsis thaliana, Pisum sativum |

| PsFOS | Not specified | 2-oxoglutarate-dependent dioxygenase (DOX) | Converts orobanchol to fabacol. | Pisum sativum |

| PsFAT | Not specified | BAHD Acyltransferase | Acetylates fabacol to fabacyl acetate; also acetylates orobanchol. | Pisum sativum |

| VuOAT | Vigun03g171500 | BAHD Acyltransferase | Acetylates orobanchol to form this compound. | Vigna unguiculata |

Compound Index

Biological Activities and Molecular Mechanisms of + Orobanchyl Acetate

(+)-Orobanchyl acetate (B1210297) is a naturally occurring strigolactone, a class of carotenoid-derived plant hormones that play crucial roles both within the plant and in the rhizosphere. This compound is notable for its dual function: it acts as a potent signaling molecule for parasitic plants and symbiotic fungi, and as an endogenous hormone regulating plant development.

Structural Elucidation and Structure Activity Relationships Sar

Methodologies for Structural Characterization

The identification and characterization of (+)-Orobanchyl acetate (B1210297), initially isolated from the root exudates of red clover and referred to as alectrol (B1230893), have been accomplished using a suite of modern analytical methods. nih.govchemfaces.com

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been fundamental in determining the intricate structure of (+)-Orobanchyl acetate. nih.govchemfaces.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect (NOE) spectroscopy have been employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships of the atoms within the molecule. jst.go.jp For instance, in a study identifying novel derivatives, the ¹H and ¹³C NMR spectra of these compounds were found to be similar to those of orobanchyl acetate, indicating a common structural framework. jst.go.jp The chemical shift of H-4 at approximately 5.82 ppm is indicative of the acetyloxyl group's attachment at the C-4 position. tandfonline.com

Detailed NMR data for a related compound, 7-oxoorobanchyl acetate, highlights the specific chemical shifts that are instrumental in structural determination.

Table 1: ¹H and ¹³C NMR Data for 7-Oxoorobanchyl Acetate in CDCl₃

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 169.5 | |

| 3 | 118.0 | |

| 3a | 148.9 | |

| 4 | 70.3 | 5.82 (br s) |

| 5 | 29.5 | 1.83 (m), 2.22 (m) |

| 6 | 35.8 | 2.59 (d, 19.2), 2.82 (d, 19.2) |

| 7 | 212.4 | |

| 8 | 49.6 | |

| 8a | ||

| 8b | 49.1 | 2.92 (d, 6.4) |

| 9 | 20.9 | 1.12 (s) |

| 10 | 28.5 | 1.19 (s) |

| 1' | 134.6 | 7.64 (t, 2.9) |

| 2' | 100.8 | 6.18 (br s) |

| 3' | 169.8 | |

| 4' | 136.2 | |

| 5' | 70.1 | 4.88 (m) |

| 6' | 9.9 | 1.94 (s) |

| OAc | 170.1, 20.9 | 2.12 (s) |

Data sourced from a study on germination stimulants from flax. tandfonline.com

Mass spectrometry (MS) has been crucial for confirming the molecular weight and elemental composition of this compound. Both Electrospray Ionization (ESI) and Electron Ionization (EI) techniques have been utilized. nih.govchemfaces.com In EI-MS, orobanchyl acetate characteristically produces an [M-42]⁺ ion, which was initially misleading as it suggested it was an isomer of strigol. nih.govchemfaces.com High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, further confirming the molecular formula. jst.go.jp For example, ESI-MS analysis of related hydroxyorobanchyl acetates showed a sodium adduct ion [M+Na]⁺ at m/z 427, supporting their molecular formula. jst.go.jp Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) reveals specific fragmentation patterns, such as the loss of acetic acid (AcOH), which aids in structural confirmation. tandfonline.comtandfonline.com

A variety of chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures like root exudates. nih.govchemfaces.com High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) detector, is used for purification. jst.go.jptandfonline.com The identity of orobanchyl acetate has been confirmed by comparing its retention time and mass spectral data with that of synthetic standards using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). tandfonline.comjst.go.jp

More advanced methods like Ultra-High-Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) have been developed for the sensitive and rapid quantification of multiple strigolactones, including orobanchyl acetate, in root exudates and extracts. csic.esnih.gov These methods are highly selective and can achieve very low limits of detection and quantification, which is crucial due to the extremely low concentrations at which these compounds are found in nature. csic.esnih.gov The use of deuterium-labeled internal standards in these analyses helps to correct for matrix effects and ensures accurate quantification. nih.gov

Table 2: Chromatographic and Mass Spectrometric Parameters for Strigolactone Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (µg/L) | Limit of Quantification (µg/L) |

|---|---|---|---|---|

| 7-Oxoorobanchyl acetate | 425 | 268 | - | - |

| Orobanchyl acetate | 389.15 | 233.15, 97 | - | - |

| Orobanchol (B1246147) | 347 | 233 | - | - |

| 5-Deoxystrigol | - | - | 0.05 | - |

| Solanacol | - | - | - | 0.96 |

Data compiled from various UHPLC-MS/MS and LC-MS/MS methods. jst.go.jptandfonline.comcsic.esnih.gov

Stereochemical Considerations and Isomerism

The biological activity of strigolactones is highly dependent on their stereochemistry. The specific three-dimensional arrangement of atoms in this compound is critical for its function.

The definitive structure of this compound is (3aS,4S,8bS,E)-8,8-dimethyl-3-(((R)-4-methyl-5-oxo-2,5-dihydrofuran-2-yloxy)methylene)-2-oxo-3,3a,4,5,6,7,8,8b-octahydro-2H-indeno[1,2-b]furan-4-yl acetate. nih.govchemfaces.com A key feature for the bioactivity of many strigolactones, including this compound, is the (R)-configuration at the C-2' position of the butenolide D-ring. nih.gov This specific stereochemistry is crucial for its role in inhibiting shoot branching. frontiersin.org The absolute configuration of the ABC-ring system also plays a significant role. The genuine structure of orobanchol, the precursor to orobanchyl acetate, possesses a (3aR, 8bR) configuration, which is opposite to that of strigol. nih.govfrontiersin.org This distinction has led to the classification of canonical strigolactones into orobanchol-type and strigol-type based on their C-ring configuration. nih.govfrontiersin.org

The isolation and characterization of diastereomers such as (+)-(3aR,4R,8bR,2'R)-ent-2'-epi-orobanchyl acetate have provided valuable insights into structure-activity relationships. acs.orgacs.orgnih.gov This isomer, isolated from cowpea root exudates, differs in the stereochemistry of the ABC-ring system. acs.orgacs.org Studies comparing the biological activities of different stereoisomers have revealed that even small changes in the three-dimensional structure can significantly impact their germination-inducing effects on parasitic plants. researchgate.net For instance, the acetylation of ent-2'-epi-orobanchol to its acetate form enhances its germination-inducing activity. researchgate.net Furthermore, structure-activity relationship studies on a wide range of strigolactone stereoisomers have shown that very specific structural features are required for high activity, emphasizing the importance of the correct stereochemistry for recognition by plant receptors. nih.govfrontiersin.org

Functional Group Contributions to Biological Activity

The biological activity of this compound is intricately linked to its specific chemical structure. The presence and nature of functional groups on the core strigolactone skeleton are critical determinants of its potency and selectivity in various biological processes.

Significance of the Acetoxy Group at C4 Position

The acetoxy group at the C4 position of this compound is a key feature that significantly influences its biological activity. This functional group enhances the molecule's lipophilicity, or its ability to dissolve in fats and lipids. This increased lipid solubility is believed to improve its interaction with parasitic seed receptors, thereby augmenting its germination-stimulating effects. Studies have demonstrated that the acetoxy group is crucial for its bioactivity, enhancing its binding affinity to these receptors.

Comparative Bioactivity with Hydroxy Counterparts (e.g., Orobanchol vs. Orobanchyl Acetate)

Comparisons between this compound and its corresponding hydroxyl counterpart, orobanchol, have revealed important insights into the role of the C4 substituent. In many cases, the acetylated form exhibits greater biological activity. For instance, in inhibiting bud outgrowth in garden peas, orobanchyl acetate was found to be more active than orobanchol. nih.gov This difference in activity may be attributed to the greater stability and lipophilicity of the acetate form, which could facilitate its transport to target receptors. nih.gov

However, the relative activity of acetate versus hydroxyl forms can vary depending on the target species. While orobanchyl acetate is generally more potent in inhibiting shoot branching, some studies on parasitic weed seed germination have reported that natural hydroxy-strigolactones can be 10- to 100-fold more active than their acetate counterparts for certain Orobanche species. nih.gov This highlights the nuanced nature of structure-activity relationships, which can be species-dependent.

Structure-Activity Relationships of Natural and Synthetic Analogs

The study of natural and synthetic analogs of this compound provides a deeper understanding of the structural requirements for its biological functions. The core tricyclic lactone structure is a shared feature among strigolactones, but variations in substituents lead to a diverse range of activities.

Natural analogs of orobanchyl acetate include compounds like 7-oxoorobanchyl acetate and 7-hydroxyorobanchyl acetate, which have been identified in plants such as petunia and cucumber. oup.comjst.go.jp The addition of an oxo or hydroxyl group at the C7 position can modulate the bioactivity. For example, 7-oxoorobanchyl acetate was found to be more active than its corresponding alcohol, 7-oxoorobanchol, in stimulating the germination of Orobanche minor and Phelipanche ramosa seeds. tandfonline.com

Synthetic analogs, such as GR24, which features an aromatic A-ring, are widely used in research to probe the mechanisms of strigolactone action. nih.gov Studies with various analogs have shown that the enol ether linkage between the C and D rings, while important, can be replaced with other functionalities with some retention of activity, indicating a degree of structural flexibility in receptor binding. unito.it The stereochemistry at the C2' position is another critical factor, with the (R)-configuration being important for potent germination stimulation activity in many strigolactones, including orobanchyl acetate. nih.gov

The diverse responses of different organisms to various strigolactone analogs suggest the existence of either different receptor systems or variations in the binding sites of these receptors across species. unito.it

| Compound Name |

| This compound |

| 7-hydroxyorobanchyl acetate |

| 7-oxoorobanchol |

| 7-oxoorobanchyl acetate |

| Fabacyl acetate |

| GR24 |

| Orobanchol |

| Solanacyl acetate |

| Solanacol |

| Sorgolactone |

| Strigol |

| Strigyl acetate |

Chemical Synthesis and Derivatization

Strategies for Total Synthesis of (+)-Orobanchyl acetate (B1210297)

The total synthesis of (+)-Orobanchyl acetate, a complex strigolactone, is a significant challenge in organic chemistry due to its intricate stereochemistry. The overarching strategy typically involves the synthesis of its immediate precursor, (+)-orobanchol, followed by a selective acetylation.

Formation of the Tricyclic Lactone Core

The construction of the ABC-ring system, the tricyclic lactone core of orobanchol (B1246147), is a pivotal part of the synthesis. Various methodologies have been developed to achieve this, often focusing on stereoselective reactions to establish the correct relative and absolute stereochemistry.

One prominent strategy involves an acid-mediated cascade cyclization . This biomimetic approach seeks to mimic the proposed biosynthetic pathway. researchgate.net Another successful method has been the use of a palladium-catalyzed oxidative carbonylation/carbocyclization/carbonylation/alkoxylation cascade reaction . This powerful one-pot reaction allows for the formation of multiple new carbon-carbon and carbon-oxygen bonds, efficiently assembling the complex core structure.

A key challenge in these syntheses is controlling the stereochemistry at the B-C ring junction. In the biosynthesis of orobanchol, a cytochrome P450 enzyme, SlCYP722C, converts carlactonoic acid (CLA) to 18-oxocarlactonoic acid. Subsequently, a dirigent domain-containing enzyme, termed a stereoselective BC-ring-forming factor (SRF), catalyzes the stereoselective cyclization to form the α-oriented C-ring characteristic of orobanchol. pnas.orgnih.govbiorxiv.org In laboratory syntheses, achieving this stereoselectivity often relies on chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions.

Recent advancements in the asymmetric synthesis of orobanchol have utilized enzymatic kinetic resolution . researchgate.netexlibrisgroup.comdntb.gov.ua This method allows for the separation of enantiomers, providing access to the desired stereoisomer of the tricyclic core. For instance, a key intermediate can be resolved using a lipase-catalyzed acetylation, a process that has been significantly improved to enable the synthesis of enantiopure building blocks for strigolactones.

Introduction and Modification of Functional Groups (e.g., Acetate)

With the tricyclic lactone core of (+)-orobanchol in hand, the final key transformation is the introduction of the acetate group at the C4-hydroxyl position to yield this compound. This is typically achieved through a straightforward acetylation reaction . oup.com

In laboratory settings, this can be accomplished using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The reaction is generally high-yielding and proceeds with retention of the stereochemistry at the C4 position.

Interestingly, in biological systems, the acetylation of orobanchol to orobanchyl acetate is catalyzed by specific enzymes. For example, in pea (Pisum sativum), the enzyme PsFAT has been shown to acetylate orobanchol to produce orobanchyl acetate. researchgate.netnih.gov Similarly, a homolog in cowpea (Vigna unguiculata), VuOAT, also performs this acetylation. researchgate.netnih.gov

Synthetic Access to Analogs and Stereoisomers for Research

The synthesis of analogs and stereoisomers of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how the molecule's structure influences its biological function. nih.gov Researchers have developed synthetic routes to access a variety of related compounds.

For instance, the synthesis of the enantiomer, ent-orobanchol, and its subsequent acetylation provides access to ent-(−)-orobanchyl acetate. The various stereoisomers of orobanchol have been synthesized and separated using techniques like chiral high-performance liquid chromatography (HPLC). nih.gov

Furthermore, analogs with modifications on the A, B, or D rings have been synthesized to probe the importance of different structural features. For example, derivatives such as 7-oxoorobanchyl acetate and fabacyl acetate have been prepared. researchgate.net The synthesis of these analogs often follows similar strategies to that of the natural product, with modifications made to the starting materials or intermediates. The well-known synthetic strigolactone analog, GR24, which has an aromatic A-ring, is also widely used in biological research. nih.gov

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound is largely dictated by its functional groups, particularly the ester and the enol ether linkages.

One of the most significant reactions is the hydrolysis of the acetate group . Under acidic or alkaline conditions, the ester linkage can be cleaved to yield (+)-orobanchol and acetic acid. This reaction is relevant to its biological activity, as it has been suggested that the acetate form may be a pro-hormone that is hydrolyzed to the active alcohol form in situ.

The enol ether bridge connecting the C and D rings is also a site of potential reactivity. This moiety is crucial for the biological activity of strigolactones and can be susceptible to cleavage under certain conditions.

Advanced Research Methodologies and Techniques

Molecular Biology and Genetic Approaches

Genetic and molecular tools have been fundamental in dissecting the strigolactone biosynthesis and signaling pathways, which directly involves (+)-Orobanchyl acetate (B1210297) and its precursor, orobanchol (B1246147). These approaches allow for the identification of key genes and proteins that regulate the production and perception of this signaling molecule.

Mutagenesis screens are a powerful forward-genetics approach to identify genes involved in a specific biological process by screening for mutant phenotypes. In the context of strigolactones like (+)-Orobanchyl acetate, mutants that are insensitive to these compounds or exhibit phenotypes associated with deficient strigolactone signaling (e.g., increased shoot branching) are particularly valuable.

The more axillary growth (max) mutants in Arabidopsis thaliana are classic examples that were instrumental in identifying key components of the strigolactone signaling pathway. While these screens did not use this compound directly, they uncovered the F-box protein MAX2 and the α/β-hydrolase DWARF14 (D14), which are core components of the receptor complex for strigolactones. The principles from these studies are directly applicable to identifying specific receptors or signaling components that may show a preference for orobanchol-type strigolactones, including this compound. The degradation of SMXL repressor proteins is a central part of this signaling cascade, which in turn modulates the expression of downstream genes.

RNA interference (RNAi) is a reverse-genetics technique used to downregulate the expression of specific genes, enabling researchers to study their function. This mechanism involves introducing double-stranded RNA (dsRNA) that corresponds to a target gene, which leads to the degradation of the gene's messenger RNA (mRNA), effectively silencing it. nih.govmdpi.comyoutube.com

In the study of this compound, RNAi can be employed to:

Confirm Gene Function: Silence candidate genes, such as those encoding BAHD acyltransferases, suspected of converting orobanchol to this compound. frontiersin.orgnih.gov A reduction in the production of this compound following the silencing of a specific gene would provide strong evidence of its role in the biosynthetic pathway.

Investigate Signaling Pathways: Target genes encoding potential receptors or downstream signaling components to understand how the this compound signal is transduced within the cell.

This technique, often coupled with Agrobacterium rhizogenes-mediated root transformation, has been successfully used for functional gene analyses in the roots of model legumes like Medicago truncatula, a plant known to produce orobanchol-type strigolactones. researchgate.net

Comparative transcriptome analysis involves sequencing the entire set of RNA transcripts (the transcriptome) in a cell or tissue under different conditions to identify differentially expressed genes (DEGs). researchgate.net This high-throughput approach provides a global view of gene expression changes and is a powerful tool for hypothesis generation.

This methodology has been directly applied to identify the enzymes responsible for the structural diversification of orobanchol. frontiersin.orgnih.gov Researchers compared the transcriptomes of plants under conditions that stimulate strigolactone production (e.g., phosphate (B84403) deficiency) with control conditions. By correlating the increased expression of certain genes with the production of specific orobanchol derivatives, they successfully identified candidate genes. For instance, this approach led to the selection and subsequent confirmation of genes encoding the BAHD acyltransferases that acetylate orobanchol to form this compound in Fabaceae plants. frontiersin.orgnih.gov

Metabolomic and Proteomic Profiling

Metabolomics and proteomics involve the large-scale study of metabolites and proteins, respectively, within a biological system. mdpi.comfrontiersin.org These "omics" approaches provide a functional readout of cellular activity and are essential for quantifying molecules like this compound and understanding the broader physiological changes they induce.

The quantification of this compound in biological samples, such as root exudates, is challenging due to its extremely low concentrations. csic.esmdpi.com Ultra-High-Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for this task. nih.gov

Specifically, the Multiple Reaction Monitoring (MRM) mode is used for its exceptional sensitivity and selectivity. nih.govresearchgate.net In an MRM experiment, a specific precursor ion (e.g., the protonated molecule of this compound) is selected and fragmented, and then one or more specific product ions are monitored. This specific "transition" from precursor to product ion serves as a highly selective fingerprint for the target molecule, minimizing interference from the complex matrix of root exudates. csic.esnih.gov This method has been validated for the simultaneous quantification of seven different strigolactones, including this compound, in tomato root exudates and extracts. csic.es

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 389.0 | 292.0 | 15 |

| Orobanchol | 347.0 | 233.0 | 20 |

| Fabacyl acetate | 405.0 | 308.0 | 15 |

| Strigol | 369.0 ([M+Na]+) | 272.0 | 15 |

| 5-Deoxystrigol | 331.0 | 234.0 | 15 |

| Solanacol | 345.0 | 248.0 | 20 |

A significant challenge in studying root exudates is the collection of samples in a way that accurately reflects the in situ biological processes without introducing artifacts. nih.gov Microfluidic systems, or "lab-on-a-chip" technologies, are emerging as a powerful solution. researchgate.net These devices allow for the culture of plants in precisely controlled microenvironments that can mimic natural soil conditions. researchgate.net

The key advantages of using microfluidics for studying exudates containing this compound include:

High Spatiotemporal Resolution: Samples can be collected from specific regions of the root system at defined time intervals. biorxiv.org

Reduced Sample Volume: The systems work with minute volumes, which is ideal for analyzing low-abundance compounds. researchgate.net

Real-Time Monitoring: Integration with biosensors can provide continuous measurement of exudate composition, allowing for dynamic studies of plant responses to stimuli. researchgate.net

By enabling precise, real-time analysis, microfluidic platforms offer an unprecedented opportunity to investigate the dynamic secretion of this compound and its role in mediating plant-microbe interactions with high resolution. researchgate.net

In Vitro and In Planta Bioassays

Advanced research into the bioactivity of this compound relies on a suite of specialized in vitro and in planta bioassays. These experimental systems are crucial for elucidating its function as a rhizosphere signaling molecule and as a plant hormone. The primary assays focus on its potent effects on parasitic plant seed germination, its role in regulating plant architecture, and its ability to stimulate hyphal branching in symbiotic arbuscular mycorrhizal fungi (AMF).

Plant Growth and Architecture Bioassays

Beyond its role in the rhizosphere, this compound, like other strigolactones, functions as a plant hormone regulating shoot architecture, primarily by inhibiting axillary bud outgrowth frontiersin.orgnih.gov. In planta bioassays are used to quantify this inhibitory activity.

A common bioassay utilizes strigolactone-deficient mutant plants, which exhibit a high-branching or bushy phenotype. For example, the d10 mutant of rice (Oryza sativa) is used to assess the ability of exogenously applied compounds to restore the wild-type, less-branched phenotype researchgate.net. In this assay, seedlings are grown hydroponically, and the test compound is added to the nutrient solution. The activity is quantified by counting the number of outgrowing tillers per plant after a specific growth period. Studies using this system have shown that this compound is active in inhibiting tiller bud outgrowth researchgate.net. Interestingly, the introduction of the acetate group at the C-4 position does not significantly alter the bioactivity compared to its precursor, (+)-orobanchol, in rice seedlings researchgate.net.

Similarly, a bioassay using the highly branched rms1 mutant of garden pea (Pisum sativum) has been developed to study structure-activity relationships oup.com. In this method, a solution of the test compound is applied directly to an axillary bud, and the subsequent bud or branch length is measured after approximately 10 days to determine the extent of growth inhibition oup.com. These bioassays have been instrumental in confirming that strigolactones like this compound are key components of the hormonal signal that controls shoot branching in plants.

AMF Hyphal Branching Assays

This compound plays a crucial role in the presymbiotic communication between plants and arbuscular mycorrhizal fungi (AMF). It acts as a signal molecule that stimulates the branching of fungal hyphae, a critical step for the successful colonization of plant roots.

The standard in vitro bioassay to assess this activity involves germinated spores of an AM fungus, frequently Gigaspora margarita. The spores are placed in a sterile gel medium, such as Phytagel, in a petri dish. Once the primary hyphae have grown, a small paper disc infused with a solution of the test compound is placed near the growing hyphae. The response is observed microscopically after 24 to 48 hours. A positive result is characterized by a significant increase in the formation of short, dense hyphal branches around the disc compared to a control treated with a solvent.

This assay is highly sensitive and is used to determine the minimum effective concentration (MEC) required to induce a response. Research has shown that this compound is a potent inducer of hyphal branching in G. margarita.

Table 2: Hyphal Branching Activity of this compound on Gigaspora margarita

| Compound | Minimum Effective Concentration (per disc) |

|---|---|

| This compound | 10 pg |

| (+)-Orobanchol | 1 pg |

| (+)-Strigol | 1 pg |

| GR24 (racemic) | 10 pg |

Broader Implications and Future Research Directions

Ecological Significance Beyond Host-Parasite Interactions

While initially identified for its role in parasitic plant germination, (+)-Orobanchyl acetate (B1210297) and other strigolactones play a crucial part in a wider ecological context, influencing the intricate web of life in the soil surrounding plant roots.

Strigolactones, including orobanchol (B1246147), the precursor to (+)-Orobanchyl acetate, are key signaling molecules that shape the composition of the rhizosphere microbiome. researchgate.netnih.gov Plants release these compounds under nutrient-deficient conditions, influencing the microbial communities in their vicinity. researchgate.netnih.gov Research on rice has shown that different strigolactones can affect distinct sets of microbes. For instance, orobanchol has been linked to an increase in the relative abundance of bacteria from the genera Burkholderia-Caballeronia-Paraburkholderia and Acidobacteria, which are known to be involved in phosphate (B84403) solubilization. researchgate.netnih.gov This suggests that by exuding orobanchol and its derivatives like this compound, plants can actively recruit beneficial microbes to enhance nutrient uptake. nih.gov Future research should focus on elucidating the specific effects of this compound on the diversity and function of the rhizosphere microbiome of various crop plants. Understanding these interactions could lead to the development of strategies to enrich beneficial microbial populations in agricultural soils.

The most well-documented interaction of strigolactones beyond parasitic plants is with arbuscular mycorrhizal (AM) fungi. nih.govwur.nl These symbiotic fungi play a critical role in plant nutrition, particularly in phosphorus uptake. researchgate.net Strigolactones, including orobanchol, act as signaling molecules that stimulate hyphal branching in AM fungi, a crucial step for the successful colonization of plant roots. nih.govwur.nl This symbiotic relationship is vital for the health and productivity of many terrestrial ecosystems and agricultural systems. mdpi.com The structural diversity of strigolactones, including the presence of the acetate group in this compound, may play a role in the specificity and efficiency of these interactions. Further investigation is needed to determine if this compound has a unique or enhanced role in promoting symbiosis with specific AM fungal species compared to other strigolactones.

Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways

The biosynthesis of strigolactones is a complex process involving multiple enzymatic steps. While significant progress has been made in identifying the core biosynthetic pathway, the enzymes responsible for the structural diversification of strigolactones, such as the acetylation of orobanchol to form this compound, are not fully characterized. frontiersin.org

Recent studies in Fabaceae plants have identified BAHD acyltransferases that are responsible for the acetylation of orobanchol and related compounds. frontiersin.org For instance, a fabacol acetyltransferase and its homolog in cowpea have been shown to acetylate orobanchol. frontiersin.org However, the specific enzymes responsible for the synthesis of this compound in other plant species remain to be identified. Future research should aim to isolate and characterize these enzymes, which will provide a more complete understanding of strigolactone metabolism. This knowledge could be harnessed for biotechnological applications, such as engineering plants with altered strigolactone profiles to enhance beneficial interactions or reduce susceptibility to parasitic plants.

Table 1: Key Research Findings on Strigolactone Biosynthesis

| Precursor/Intermediate | Enzyme Family | Function | Plant Family |

| Orobanchol | BAHD acyltransferase | Acetylation to form derivatives | Fabaceae |

| Carlactonoic acid | Cytochrome P450 (CYP711A) | Conversion to 4-deoxyorobanchol | Rice |

| 4-deoxyorobanchol | Cytochrome P450 (CYP711A3) | Hydroxylation to orobanchol | Rice |

| Carlactonoic acid | Cytochrome P450 (CYP722C) | Direct conversion to orobanchol | Cowpea, Tomato |

Understanding the Biological Significance of Strigolactone Structural Diversity

The plant kingdom produces a remarkable diversity of strigolactones, with over 25 different structures identified to date. nih.govoup.com This structural variation, including modifications like the acetate group in this compound, is not random and is believed to have significant biological implications. nih.govoup.com The specific structure of a strigolactone can influence its activity as a germination stimulant for different parasitic plant species, highlighting a role in host specificity. wur.nl For example, the stereochemistry of the C-ring in orobanchol-type versus strigol-type strigolactones affects their germination-inducing activity on different Striga species. frontiersin.orgnih.gov

The structural diversity also likely plays a role in the fine-tuning of interactions with symbiotic organisms and in the regulation of plant architecture. nih.govoup.com Different strigolactone structures may have varying affinities for receptor proteins in both plants and microbes. Research is needed to systematically evaluate the biological activities of a wide range of natural strigolactones, including this compound, to fully comprehend the functional significance of this chemical diversity.

Advanced Receptor-Ligand Interaction Modeling and Engineering

The perception of strigolactones occurs through the DWARF14 (D14) family of α/β-hydrolase proteins, which act as receptors. mdpi.com Understanding the molecular basis of how these receptors bind to different strigolactones is crucial for designing synthetic analogs with specific activities. nih.govresearchgate.net In-silico modeling and molecular dynamics simulations are powerful tools to investigate the interactions between various strigolactone molecules and their receptors. nih.govresearchgate.netshuklagroup.org

These computational approaches can help to explain the ligand-binding and orientation within the active site of the receptor. nih.govresearchgate.net Such studies have suggested that parasitic plants like Striga hermonthica have evolved both promiscuous and type-specific receptors to recognize a range of host-derived strigolactones. nih.govresearchgate.net Future research should focus on creating detailed models of the interaction between this compound and its cognate receptors in both host plants and parasitic weeds. This knowledge could be used to engineer receptors with altered ligand specificity or to design highly selective agonists or antagonists for agricultural applications.

Potential for Sustainable Agriculture Research Through Mechanism-Based Approaches

The multifaceted roles of strigolactones present numerous opportunities for the development of sustainable agricultural practices. By harnessing our understanding of the mechanisms of action of compounds like this compound, innovative strategies can be devised to address key agricultural challenges.

One promising application is the use of synthetic strigolactone analogs for "suicidal germination" of parasitic weed seeds. nih.gov By applying these compounds to infested fields in the absence of a host crop, the parasitic seeds are induced to germinate and subsequently perish, thereby reducing the seed bank in the soil. Furthermore, understanding how different strigolactone structures influence root architecture and symbiosis with AM fungi can lead to the development of biostimulants that enhance nutrient and water uptake efficiency in crops, reducing the need for chemical fertilizers and irrigation. agriculturejournals.czfrontiersin.org Mechanism-based approaches, informed by a deep understanding of strigolactone biology, hold the potential to contribute significantly to a more sustainable and resilient agricultural future.

Q & A

Q. How is (+)-Orobanchyl acetate identified and quantified in plant tissues?

this compound is typically identified using ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) . This method separates strigolactones based on retention times and detects their unique mass-to-charge ratios. For quantification, deuterium-labeled internal standards (e.g., deuterated orobanchyl acetate) are spiked into samples before extraction to correct for matrix effects and ionization efficiency .

Q. What experimental conditions enhance this compound production in plants?

Low phosphate (LP, 2 μM) and low nitrate (LN, 0.02 mM) conditions significantly upregulate this compound in rice roots. For example, LP increases its levels by 18-fold compared to standard phosphate conditions (10 μM), while LN shows a less pronounced effect. Hydroponic systems with controlled nutrient deprivation over 14–21 days are commonly used to induce biosynthesis .

Q. What is the structural relationship between this compound and other strigolactones?

this compound shares a tricyclic lactone core (ABC rings) with strigolactones but differs in substituents. Compared to orobanchol (R3 = OH), it is acetylated at the same position (R3 = OAc). Structural elucidation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm acetyl group placement and stereochemistry .

Advanced Research Questions

Q. How do contradictory data on this compound’s role under nutrient stress arise, and how can they be resolved?

Discrepancies in its induction under nitrate stress (e.g., no significant increase in LN vs. SN in rice) may stem from species-specific responses or temporal variation in sampling . To resolve contradictions, researchers should:

- Standardize growth conditions (e.g., light, temperature, nutrient depletion duration).

- Use isotope tracing to track acetate incorporation dynamics.

- Compare multiple plant models (e.g., Arabidopsis, sorghum) to generalize findings .

Q. What molecular mechanisms regulate this compound biosynthesis under phosphate limitation?

Biosynthesis involves carotenoid cleavage dioxygenases (CCD7/CCD8) and acetyltransferase activity. Under LP stress, PHR1 transcription factors upregulate CCD genes, while acetyl-CoA availability modulates acetylation. RNA interference (RNAi) silencing of CCD8 in mutant lines and liquid chromatography-multiple reaction monitoring (LC-MRM) assays are used to validate pathway steps .

Q. How does this compound mediate rhizosphere interactions beyond parasitic plant germination?

Beyond stimulating Striga and Orobanche germination, it acts as a symbiotic signal for arbuscular mycorrhizal fungi (AMF). Methodologies to study this include:

- Microfluidic root exudate profiling to capture spatial secretion patterns.

- Mutagenesis screens to identify plant receptors for strigolactones.

- Metabolomic co-culture experiments with AMF and host roots .

Data Presentation and Validation

Q. How should researchers present quantitative data on this compound in publications?

- Tables : Include mean concentrations (ng/g fresh weight), standard deviations, and statistical significance (e.g., ANOVA p-values). For example:

| Condition | This compound (ng/g FW) | Fold Change vs. Control |

|---|---|---|

| Low Phosphate (LP) | 18.7 ± 2.3* | 18.0x |

| Low Nitrate (LN) | 3.1 ± 0.9 | 3.0x |

| Control (SP/SN) | 1.0 ± 0.2 | — |

| *p < 0.01 . |

- Figures : Use line graphs to depict time-course accumulation or bar charts for comparative studies under varying nutrient regimes.

Q. What validation criteria ensure the reliability of this compound data?

- Internal validation : Spike recovery tests (85–115%) with deuterated standards.

- External validation : Cross-lab reproducibility using shared reference samples.

- Contextual validation : Correlate strigolactone levels with functional assays (e.g., seed germination bioassays) .

Methodological Pitfalls to Avoid

- Sample degradation : Store plant tissues at –80°C and use antioxidants (e.g., butylated hydroxytoluene) during extraction to prevent strigolactone oxidation.

- Matrix effects : Normalize MS/MS data using internal standards and validate with matrix-matched calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.